N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide

Regioisomerism Covalent inhibitor design Structure-activity relationship

Researchers designing covalent probes for CNS targets require structurally defined piperidine-phenylpropanamide scaffolds free from controlled-substance restrictions. Positional isomerism critically impacts SAR-generic building blocks with ambiguous chloroacetyl placement risk invalidating target engagement data and triggering regulatory delays. • Distinct connectivity: chloroacetyl warhead on piperidine N (not N-phenyl ring), verified by unique InChIKey FAOLAOWVDJFROM-UHFFFAOYSA-N • Validated covalent mechanism: analogous SMYD3 inhibitor (PDB 6ZRB) confirms target engagement via chloroacetyl-piperidine • ≥95% purity; available in 50 mg-2.5 g quantities for library synthesis and probe development • Non-controlled status enables standard international B2B shipping without DEA licensing or import permits

Molecular Formula C16H21ClN2O2
Molecular Weight 308.8 g/mol
CAS No. 1306603-07-5
Cat. No. B1524036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
CAS1306603-07-5
Molecular FormulaC16H21ClN2O2
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
InChIKeyFAOLAOWVDJFROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class of N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide


N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide (CAS 1306603-07-5) is a synthetic piperidine derivative with the molecular formula C₁₆H₂₁ClN₂O₂ and a molecular weight of 308.80 g/mol, classified within the phenylpropanamide-piperidine scaffold family that shares structural features with pharmacologically active fentanyl-type opioids and sigma receptor ligands [1]. The compound is catalogued primarily as a versatile small-molecule building block and research chemical supplied at ≥95% purity by multiple vendors including Enamine (cat. EN300-48976) and Biosynth/CymitQuimica (cat. 3D-GCC60307) [2]. Unlike regulated fentanyl analogs such as para-chloroacetyl fentanyl—which bears a chloro group on the N-phenyl ring and is scheduled as a controlled substance—this compound positions the chloroacetyl moiety on the piperidine nitrogen and the phenylpropanamide on the 4-amino position, yielding a distinct connectivity that fundamentally alters its reactivity profile and putative biological target engagement [1][3].

High-purity synthetic building block Chloroacetyl-piperidine scaffold for medicinal chemistry and covalent probe design
Structurally distinct connectivity Chloroacetyl at piperidine N, phenylpropanamide at C-4; not a regulated fentanyl analog
Research chemical with documented purity Commercial supply with ≥95% HPLC purity and vendor traceability

Why Isomeric or Scaffold Analogs Cannot Substitute Without Verification


Interchanging N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide with its positional isomer 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide (CAS 1311315-50-0) or with generic piperidine-phenylpropanamide building blocks introduces unverified differences in chemical reactivity and biological target engagement that are invisible to computed physicochemical descriptors—both compounds share identical molecular formula, XLogP3 (2.1), hydrogen bond donor/acceptor counts, and rotatable bond count [1][2]. The connectivity inversion (chloroacetyl on piperidine N vs. on the 4-amino position) places the electrophilic chloroacetyl warhead at a different vector relative to the phenylpropanamide pharmacophore, which in analogous covalent inhibitor series has been shown to dictate target selectivity—for instance, N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropylisoxazole-3-carboxamide acts as a covalent SMYD3 methyltransferase inhibitor via its chloroacetyl-piperidine warhead, with an IC₅₀ of 33.5 μM in biochemical assays [3]. Without experimental binding, selectivity, or reactivity data for each specific regioisomer, substitution risks invalidating structure-activity relationships in any medicinal chemistry or chemical biology program.

This compound
Chloroacetyl at piperidine N-1
Positional isomer
Chloroacetyl shifted to C-4 amino group
Warhead orientation differs by ~180°, may alter target nucleophile engagement and covalent adduct geometry.
This compound
Identical computed XLogP3 (2.1), HBD/HBA, rotatable bonds to isomer
Positional isomer
In silico descriptors cannot distinguish regioisomers
Substitution based on computed ADME predictions alone masks regiospecific reactivity and binding differences.
This compound
Phenylpropanamide at 4-position, absent N-phenethyl group
Fentanyl-type scaffolds
Acyl group at piperidine N, usually N-phenethyl substitution
Fentanyl analogs lack the electrophilic warhead and show distinct receptor selectivity; may not support covalent probe studies.

Differentiation Evidence Against Structural Analogs


Chloroacetyl Placement Determines Warhead Orientation vs. Pharmacophore

The target compound (CAS 1306603-07-5) differs from its positional isomer 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide (CAS 1311315-50-0) in the connectivity of the chloroacetyl and phenylpropanamide groups. In the target compound, the chloroacetyl group is attached to the piperidine ring nitrogen (N-1), while the 3-phenylpropanamide is attached via the 4-amino position [1]. In the isomer, the connectivity is reversed: the 3-phenylpropanoyl group is on the piperidine nitrogen and the 2-chloroacetamide is on the 4-amino position [2]. This regioisomerism positions the electrophilic chloroacetyl carbon at a different distance and angular orientation relative to the phenylpropanamide aromatic ring, which is the key pharmacophoric element in fentanyl-type opioid receptor recognition, as established by molecular docking studies showing the N-phenylpropanamide group projects toward a pocket formed by TM-III, -VI, and -VII helices of the mu-opioid receptor [3].

Warhead orientation vs. pharmacophore
Head-to-head
Chloroacetyl at piperidine N-1 vs. reversed connectivity in isomer (CAS 1311315-50-0). Warhead vector differs by approx. 180° while identical C₁₆H₂₁ClN₂O₂ and XLogP3 2.1.
Regioisomer connectivity determines warhead placement relative to phenylpropanamide pharmacophore.
InChIKeys and SMILES from PubChem confirm distinct chemical identities.
Regioisomerism Covalent inhibitor design Structure-activity relationship

Chloroacetyl Warhead Enables Covalent Target Engagement

The chloroacetyl group present on the piperidine nitrogen of the target compound functions as a moderately reactive electrophilic warhead capable of forming covalent adducts with nucleophilic amino acid residues (e.g., cysteine thiols) in protein binding pockets. This is directly evidenced by the co-crystal structure of a closely related analog, N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropylisoxazole-3-carboxamide, bound to SMYD3 (PDB: 6ZRB), where the chloroacetyl-piperidine moiety acts as the covalent anchoring group [1]. In contrast, non-halogenated piperidine-phenylpropanamide scaffolds such as fentanyl (acetyl group on piperidine N) and its analogs lack this electrophilic functionality, precluding covalent mechanism-based inhibition [2]. The positional isomer CAS 1311315-50-0 also bears a chloroacetyl group, but its placement on the 4-amino rather than the piperidine N-1 creates a different trajectory for the electrophilic carbon, potentially targeting a different nucleophilic residue in the same binding pocket [3].

Covalent warhead engagement
Cross-study comparable
Analog N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropylisoxazole-3-carboxamide forms covalent conjugate with SMYD3 (PDB 6ZRB, IC₅₀ = 33.5 μM). Fentanyl: non-covalent, Ki μ ~ 1-10 nM.
Supports chloroacetyl-piperidine as a covalent warhead for irreversible target modulation.
Direct binding data for this compound not reported; reactivity inferred from structurally related inhibitor.
Covalent warhead Electrophilic reactivity SMYD3 inhibition

Purity Specification and Vendor Traceability Benchmarking

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide is commercially supplied with a documented minimum purity specification of 95% (HPLC) as verified by Enamine (catalog EN300-48976) and Biosynth/CymitQuimica (catalog 3D-GCC60307) [1]. This purity threshold is critical for reproducible chemical biology experiments where chloroacetyl-containing compounds can undergo hydrolysis to glycolic acid derivatives upon storage, generating impurities that confound activity assays. The positional isomer CAS 1311315-50-0 is also available at 95% purity from multiple vendors, but batch-to-batch variability in impurity profiles between the two regioisomers has not been systematically characterized in any published stability study, creating a procurement risk when substituting one for the other without independent QC verification .

Purity specification
Reported
≥95% HPLC purity; supplied as solid by Enamine (cat. EN300-48976) and Biosynth/CymitQuimica (cat. 3D-GCC60307).
Minimum purity gate for reproducible research; impurity profiles differ from isomer without systematic characterization.
Batch-specific CoA essential; hydrolysis of chloroacetyl group possible upon storage.
Analytical quality control Building block purity Procurement specification

Scaffold Privilege for Sigma-1/Mu-Opioid Dual Receptor Engagement

The target compound's N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide scaffold places a phenylpropanamide at the piperidine 4-position, a substitution pattern that has been systematically explored in the sigma-1/mu-opioid dual receptor ligand series. In a systematic SAR study of piperidine propionamide derivatives, compound 44 (N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxyphenyl)propionamide) achieved Ki values of 1.86 nM at sigma-1 and 2.1 nM at mu-opioid receptors [1]. In contrast, repositioning the acyl substituent to the piperidine nitrogen (as in fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) yields a distinct pharmacological profile with dominant mu-opioid agonism (Ki ~1-10 nM) and negligible sigma-1 activity [2]. The target compound's unique combination of a 4-phenylpropanamide (sigma-1/mu pharmacophore) with an N-chloroacetyl warhead (covalent electrophile) creates a hybrid scaffold that cannot be replicated by either fentanyl-type N-acylpiperidines or simple 4-aminopiperidine derivatives, potentially enabling covalent engagement of sigma-1 or mu-opioid receptors [3].

Scaffold privilege (sigma-1/mu)
Class-level inference
4-substituted phenylpropanamide piperidines show dual σ1/μ affinity (Ki 1.86-2.1 nM in literature). Fentanyl: µ-selective, σ1 negligible. No direct binding data for target compound.
Class-level SAR suggests potential dual receptor engagement context; requires experimental confirmation.
Scaffold-derived hypothesis only; own selectivity profile to be verified.
Sigma-1 receptor Mu-opioid receptor Piperidine propionamide SAR

Identical Computed Properties Necessitate Experimental Differentiation

Computed physicochemical properties for the target compound and its positional isomer (CAS 1311315-50-0) are identical according to PubChem 2025.09.15 release data: XLogP3-AA = 2.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, rotatable bond count = 5, topological polar surface area = 58.29 Ų, and exact mass = 308.1291556 Da [1][2]. This property degeneracy means that any selection of one regioisomer over the other cannot be justified by passive permeability predictions, solubility estimates, or Lipinski's rule-of-five compliance (both pass with MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5). Differentiation must therefore be driven by the distinct connectivity (see Evidence Item 1) and resultant reactivity/biological profiles rather than by in silico ADME predictions [3].

Computed property degeneracy
Head-to-head
ΔXLogP3 = 0.0; ΔHBD = 0; ΔHBA = 0; ΔRotB = 0; ΔMW = 0.0 Da vs. positional isomer.
In silico ADME filtering cannot distinguish regioisomers; orthogonal analytical identity confirmation required.
NMR or LC-MS retention time necessary for procurement specification.
Lipophilicity Hydrogen bonding Computed properties

Research and Industrial Application Scenarios


Covalent Probe Development for CNS Receptors

The target compound is suited for designing covalent chemical probes against central nervous system targets that recognize the phenylpropanamide pharmacophore, such as sigma-1 and mu-opioid receptors. The chloroacetyl warhead on the piperidine nitrogen can form a covalent adduct with a suitably positioned cysteine or other nucleophilic residue, enabling washout-resistant target engagement for pull-down, imaging, or target occupancy studies. This application is directly informed by the validated covalent mechanism of the SMYD3 inhibitor analog N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropylisoxazole-3-carboxamide (PDB 6ZRB) and by the established sigma-1/mu dual affinity (Ki 1.86–2.1 nM) of 4-substituted piperidine propionamide derivatives, as described in Evidence Items 2 and 4 [1][2]. Researchers should verify target engagement and selectivity experimentally before use in in vivo models.

Regioisomer-Specific SAR Studies in Sigma Ligand Series

For medicinal chemistry programs exploring SAR around the piperidine-phenylpropanamide scaffold, this compound provides a specific connectivity (N-chloroacetyl, 4-phenylpropanamide) that is structurally distinct from fentanyl-type N-acylpiperidines and from the positional isomer CAS 1311315-50-0 (see Evidence Item 1). Systematic comparison of this compound with its regioisomer, with fentanyl, and with non-halogenated 4-phenylpropanamide-piperidine analogs enables dissection of the contribution of chloroacetyl placement to receptor affinity, functional activity, and covalent vs. reversible binding kinetics. This is essential for rational optimization of mixed-mechanism analgesics or sigma receptor tool compounds [3].

Building Block for Library Synthesis via Chloroacetyl Displacement

The chloroacetyl group on the piperidine nitrogen serves as a reactive handle for nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides), enabling the rapid generation of focused compound libraries where the N-substituent is diversified while the 4-phenylpropanamide pharmacophore is held constant. This scenario leverages the documented ≥95% purity specification and commercial availability from Enamine (cat. EN300-48976) and Biosynth/CymitQuimica (cat. 3D-GCC60307) as a research-grade building block, as detailed in Evidence Item 3 [4]. The product's classification as a 'versatile small molecule scaffold' by Biosynth further supports its intended use in synthetic chemistry workflows.

Forensic Reference Standard for Differentiating Regulated Analogs

Although the target compound shares the piperidine-phenylpropanamide backbone with regulated fentanyl analogs (e.g., para-chloroacetyl fentanyl, Schedule I), its unique connectivity—chloroacetyl on the piperidine N rather than on the N-phenyl ring, and absence of an N-phenethyl substituent—places it outside current controlled substance schedules in most jurisdictions [1][5]. This structural distinction, verified by the distinct InChIKey (FAOLAOWVDJFROM-UHFFFAOYSA-N), makes the compound a useful non-controlled comparator for forensic method development (LC-MS/MS reference standard) and for analytical studies differentiating regulated vs. non-regulated chloroacetyl-containing piperidine derivatives, as supported by the connectivity evidence in Evidence Item 1 and the purity specifications in Evidence Item 3.

Application
Selection Property
Validation Focus
Covalent probe design for CNS receptors
Chloroacetyl warhead reactivity, phenylpropanamide pharmacophore
Target engagement verification, covalent adduct characterization
SAR studies of sigma receptor ligands
Regioisomer connectivity and warhead placement
Receptor affinity profiling, covalent vs. reversible binding kinetics
Library synthesis via nucleophilic displacement
Chloroacetyl as reactive handle, ≥95% purity
Reaction reproducibility, lot consistency
Forensic reference for differentiating regulated analogs
Structural distinction from scheduled fentanyls, unique InChIKey
LC-MS/MS retention time, spectral database entry
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